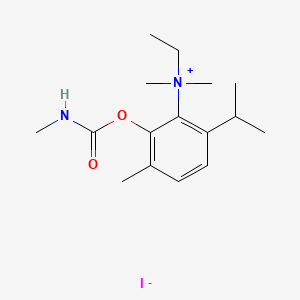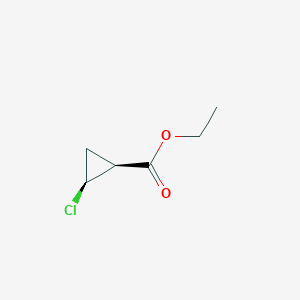
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a cyclopropane ring, which is a three-membered ring structure, and a carboxylate group. The compound’s chirality arises from the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate. This reaction typically requires a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF) and water (H2O) mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo E2 elimination reactions, where the chlorine atom and a hydrogen atom are removed to form a double bond
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene formed by the removal of the chlorine atom and a hydrogen atom.
Scientific Research Applications
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the chlorine atom .
Comparison with Similar Compounds
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate: Fluorine is less reactive than chlorine, making this compound less prone to nucleophilic substitution.
Ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate: The hydroxyl group makes this compound more polar and reactive in hydrogen bonding interactions
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
65475-67-4 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
QBCKLASPOHRDLY-UHNVWZDZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1Cl |
Canonical SMILES |
CCOC(=O)C1CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


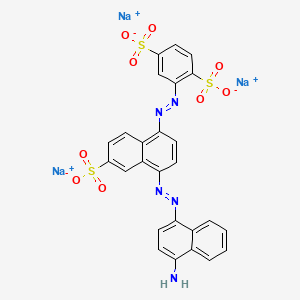

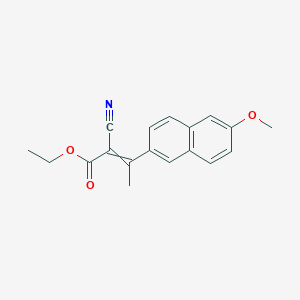

![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
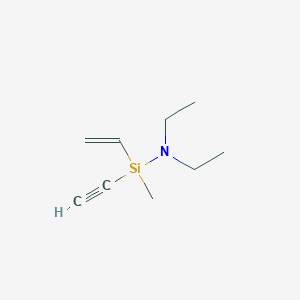
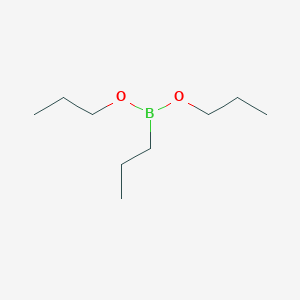
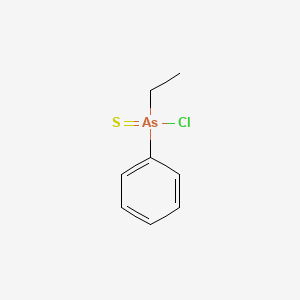
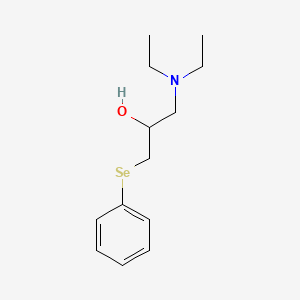
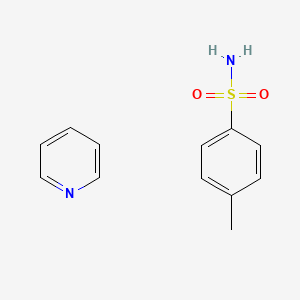
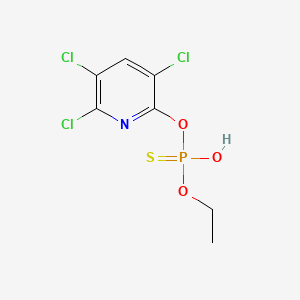
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
